molecular formula C19H13FN4O3S B11492611 4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

Cat. No.: B11492611
M. Wt: 396.4 g/mol
InChI Key: JAWHSBBDUHXTDI-UHFFFAOYSA-N
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Description

4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The synthetic route often includes the following steps:

    Formation of the core structure: This involves cyclization reactions to form the tetracyclic backbone.

    Introduction of functional groups: Fluorination and nitration reactions are employed to introduce the fluoro and nitrophenyl groups, respectively.

    Final assembly: The final step involves the incorporation of the thia and triaza groups under specific reaction conditions.

Chemical Reactions Analysis

4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and nitrophenyl positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: While not widely used industrially, it serves as a reference compound in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enzymes and receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one can be compared with other similar compounds, such as:

    This compound: This compound shares a similar tetracyclic structure but differs in the functional groups attached.

    14-[(4-fluorophenyl)methyl]-3,6-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene: This compound has a similar core structure but lacks the nitrophenyl and thia groups.

The uniqueness of 4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[77002,7

Properties

Molecular Formula

C19H13FN4O3S

Molecular Weight

396.4 g/mol

IUPAC Name

4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

InChI

InChI=1S/C19H13FN4O3S/c20-12-3-6-15-14(9-12)16-17(18(25)22-7-8-28-19(22)21-16)23(15)10-11-1-4-13(5-2-11)24(26)27/h1-6,9H,7-8,10H2

InChI Key

JAWHSBBDUHXTDI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=C(C(=O)N21)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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